Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr

Mass Spectrometry Analytical Chemistry Peptide Physicochemistry

This is the exact 15-amino acid model peptide (ARRPEGRTWAQPGY), validated exclusively for gas-phase phosphorylation and ESI mass spectrometry calibration. Its critical differentiation lies in its +2 net physiological charge, a result of three arginine residues, which directly influences cluster formation and charge state distribution. This property cannot be replicated by common substitutes like bradykinin (+1), making it essential for reproducible analytical controls. Procuring this precise sequence ensures data integrity in prebiotic chemistry and electrostatic interaction studies where charge density is a key parameter.

Molecular Formula C72H109N25O20
Molecular Weight 1644.8 g/mol
Cat. No. B15598764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAla-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr
Molecular FormulaC72H109N25O20
Molecular Weight1644.8 g/mol
Structural Identifiers
InChIInChI=1S/C72H109N25O20/c1-36(73)58(105)90-45(14-7-27-82-71(77)78)61(108)93-47(15-8-28-83-72(79)80)67(114)97-30-10-17-52(97)65(112)91-46(23-25-56(103)104)60(107)85-34-54(101)88-44(13-6-26-81-70(75)76)62(109)95-57(38(3)98)66(113)94-49(32-40-33-84-43-12-5-4-11-42(40)43)63(110)87-37(2)59(106)92-48(22-24-53(74)100)68(115)96-29-9-16-51(96)64(111)86-35-55(102)89-50(69(116)117)31-39-18-20-41(99)21-19-39/h4-5,11-12,18-21,33,36-38,44-52,57,84,98-99H,6-10,13-17,22-32,34-35,73H2,1-3H3,(H2,74,100)(H,85,107)(H,86,111)(H,87,110)(H,88,101)(H,89,102)(H,90,105)(H,91,112)(H,92,106)(H,93,108)(H,94,113)(H,95,109)(H,103,104)(H,116,117)(H4,75,76,81)(H4,77,78,82)(H4,79,80,83)/t36-,37-,38+,44-,45-,46-,47-,48-,49-,50-,51-,52-,57-/m0/s1
InChIKeyCCKCNGLUIKADOQ-GMZLKNATSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr Peptide: Properties and Research-Grade Procurement Overview


Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr (also known as ARRPEGRTWAQPGY) is a synthetic 15-amino acid peptide with the molecular formula C72H109N25O20 and a molecular weight of 1644.79 g/mol . This peptide is characterized by a high density of basic arginine (Arg) residues, resulting in a net charge of +2 under physiological conditions, which facilitates its interaction with negatively charged biomolecules and surfaces through electrostatic forces . Notably, this compound is not a known agonist for any protease-activated receptor (PAR) or other biological receptor. Its sole documented, peer-reviewed research application is as a model analyte in gas-phase phosphorylation studies using mass spectrometry [1].

Why Generic Substitution for Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr Fails: The Risk of Altered Physicochemical Behavior


Interchanging this specific 15-mer peptide with other 'in-class' model peptides, such as the often-used bradykinin, is scientifically unsound due to fundamental differences in primary sequence and resultant physicochemical properties. While both peptides have been employed as model analytes in mass spectrometric studies, they exhibit divergent behaviors. For example, the net charge of Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr is +2 , whereas bradykinin (RPPGFSPFR) carries a net charge of +1 under similar conditions. This distinction directly influences cluster formation efficiency and charge state distribution during electrospray ionization, thereby impacting the generation of reproducible analytical data [1]. Using an alternative peptide as a substitute without re-validation would invalidate a key experimental control, jeopardizing data integrity and comparability.

Quantitative Evidence Guide: Selecting Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr Based on Physicochemical and Analytical Performance Data


Differential Net Positive Charge vs. Common Model Peptide Bradykinin

The peptide Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr possesses a net charge of +2 at physiological pH, a direct consequence of its three arginine residues (one Glu, no Asp). This contrasts with the commonly used model peptide bradykinin (RPPGFSPFR), which carries a net charge of +1 . This difference in electrostatic state influences ionization efficiency and the formation of multiply charged ions in electrospray ionization mass spectrometry (ESI-MS).

Mass Spectrometry Analytical Chemistry Peptide Physicochemistry

Demonstrated Utility as a Model Substrate in Gas-Phase Phosphorylation Assays

This specific peptide sequence, ARRPEGRTWAQPGY, has been empirically validated in a peer-reviewed study as a suitable substrate for gas-phase phosphorylation reactions with triphosphate anions. Under collisional activation of peptide-triphosphate clusters, the peptide undergoes selective phosphorylation on its threonine residue (Thr8), demonstrating a defined and predictable modification site [1]. This contrasts with bradykinin, which lacks a threonine residue and was not shown to undergo the same selective hydroxyl group phosphorylation under identical experimental conditions.

Gas-Phase Ion Chemistry Phosphorylation Tandem Mass Spectrometry (MS/MS)

Defined Molecular Weight and Purity Specifications for Analytical Standardization

The compound has a precisely defined monoisotopic molecular weight of 1644.79 g/mol, which serves as a critical reference point for mass spectrometric identification and HPLC purity analysis . This exact mass, combined with vendor-supplied analytical data (e.g., HPLC and MS traces) in a Certificate of Analysis, provides a quantifiable benchmark for lot-to-lot consistency, which is essential for its use as an analytical standard .

Quality Control HPLC Peptide Synthesis

Best Research Application Scenarios for Procuring Ala-Arg-Arg-Pro-Glu-Gly-Arg-Thr-Trp-Ala-Gln-Pro-Gly-Tyr


As a Defined Substrate for Fundamental Gas-Phase Ion Chemistry and Phosphorylation Studies

This is the primary, peer-reviewed application for this compound. Researchers investigating non-enzymatic phosphorylation mechanisms in the gas phase can use this peptide as a validated model substrate. Its documented selective modification on the threonine residue under collisional activation provides a clear and predictable system for studying cluster-phase reactions and prebiotic chemistry [1].

As a +2 Charged Model Peptide for ESI-MS Method Development and Calibration

Its distinct net positive charge of +2 makes it a valuable calibrant or test analyte for tuning and calibrating electrospray ionization (ESI) mass spectrometers. It can be used to optimize instrument parameters for the detection of multiply charged ions, complementing standard calibrants that typically produce lower charge states .

As a Physicochemical Probe in Peptide Interaction Assays

The high density of positive charges, due to three arginine residues, makes this peptide a useful probe for studying electrostatic interactions with negatively charged molecules or surfaces (e.g., nucleic acids, phospholipid membranes, or anionic polymers). This is based on its defined charge distribution rather than a specific biological activity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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